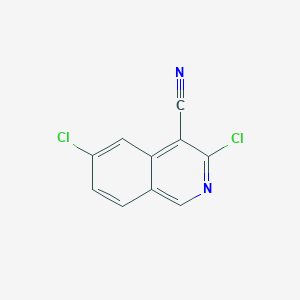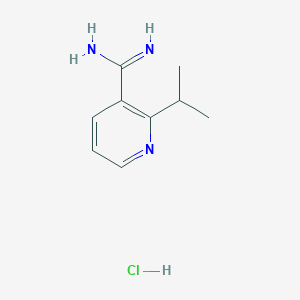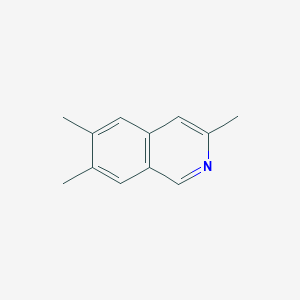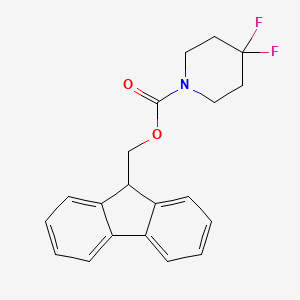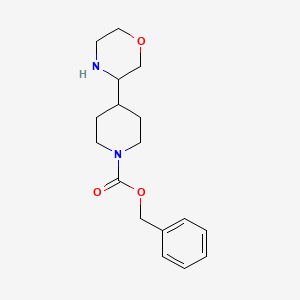![molecular formula C7H3ClINS B13666672 6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)
6-Chloro-3-iodothieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-iodothieno[3,2-c]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a thieno[3,2-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodothieno[3,2-c]pyridine typically involves the halogenation of thieno[3,2-c]pyridine derivatives. One common method is the iodination of 6-chlorothieno[3,2-c]pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-iodothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while nucleophilic substitution can yield azido or thiol-substituted compounds.
Applications De Recherche Scientifique
6-Chloro-3-iodothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to form stable complexes with proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-iodothieno[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptor proteins, modulating their signaling pathways. The specific molecular targets and pathways depend on the context of its use in medicinal chemistry or chemical biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]pyridine: The parent compound without halogen substitutions.
6-Chlorothieno[3,2-c]pyridine: A similar compound with only a chlorine atom.
3-Iodothieno[3,2-c]pyridine: A similar compound with only an iodine atom.
Uniqueness
6-Chloro-3-iodothieno[3,2-c]pyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various chemical reactions and applications compared to its mono-halogenated counterparts.
Propriétés
Formule moléculaire |
C7H3ClINS |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
6-chloro-3-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-7-1-6-4(2-10-7)5(9)3-11-6/h1-3H |
Clé InChI |
DRCITMFUJNBUSE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)C(=CS2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
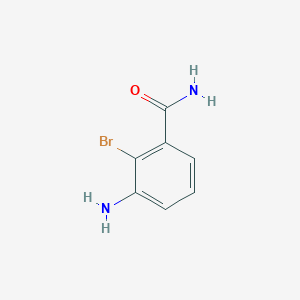
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
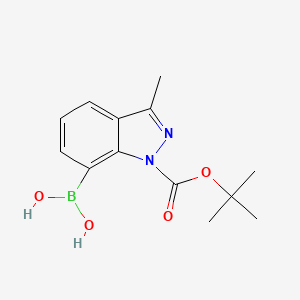
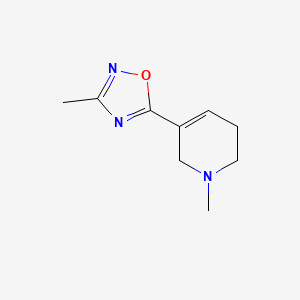
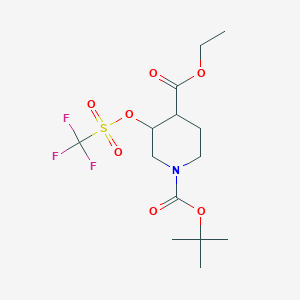

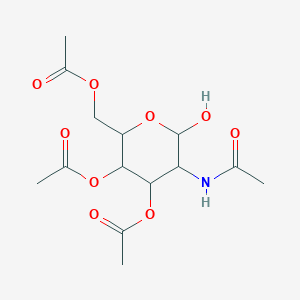
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
